3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a 1,3,4-oxadiazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and catalysts such as iodine to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Hydrazine derivatives.
Catalysts: Iodine, ferric chloride.
Major Products: The major products formed from these reactions include various substituted oxadiazoles and morpholine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)morpholine
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)morpholine
- 3-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)morpholine
Comparison: 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine stands out due to its unique combination of a morpholine ring and a phenyl-substituted oxadiazole ring, which imparts distinct biological activities and chemical properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
InChI |
InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2 |
InChI Key |
NQDXKSMJBUVSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.